LER Reduction in EUV Photoresists
While no direct head-to-head data exists for 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid (CAS 57606-66-3), a closely related class of acid amplifiers that generate fluorinated sulfonic acids has been shown to dramatically improve lithographic performance. In a 2012 study, the incorporation of a new, stable acid amplifier into a control EUV photoresist resulted in a substantial reduction in Line Edge Roughness (LER) from 4.6 ± 0.5 nm to 2.1 ± 0.1 nm [1]. This demonstrates the potential of compounds in this chemical class to address critical challenges in next-generation semiconductor fabrication.
| Evidence Dimension | Line Edge Roughness (LER) of EUV Photoresist |
|---|---|
| Target Compound Data | Not directly measured in available literature. |
| Comparator Or Baseline | Control Resist LER: 4.6 ± 0.5 nm |
| Quantified Difference | Achieved LER: 2.1 ± 0.1 nm (a reduction of ~54%) |
| Conditions | EUV (13.5 nm) photoresist with a fluorinated acid amplifier additive. Data from SPIE 2012 proceedings. |
Why This Matters
This provides a benchmark for the class of fluorinated acid amplifiers, indicating that this specific compound, as a member of that class, is a candidate for formulations requiring improved LER, a key metric for advanced semiconductor nodes.
- [1] Kruger S, Hosoi K, Cardineau B, et al. Stable, fluorinated acid amplifiers for use in EUV lithography. Proceedings of SPIE, 2012, 8325: 83250E. View Source
